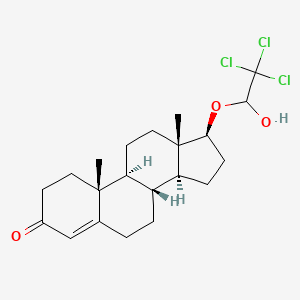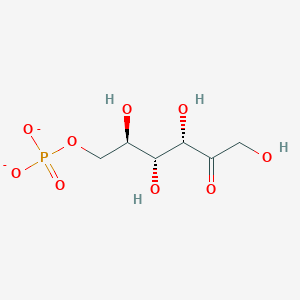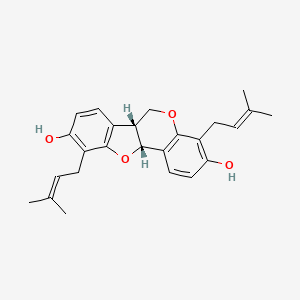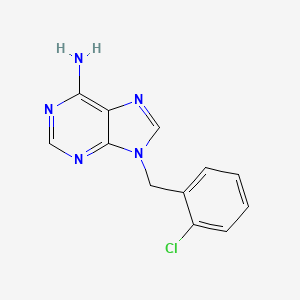![molecular formula C24H39NO5S B1260363 1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B1260363.png)
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid is a nonpeptide, partial delta-opioid agonist with mu antagonist properties and weak kappa agonist activity. It belongs to the benzomorphan family and was initially developed as an opioid analgesic for the treatment of postoperative pain . Despite its promising pharmacological profile, development was ceased after phase II clinical trials, and it was never marketed .
准备方法
The synthesis of tonazocine mesylate involves several key steps:
Reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide: This reaction occurs in ether, followed by a Diels-Alder condensation with ethyl acrylate to form ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.
Cyclization: The intermediate is cyclized using hydrofluoric acid to yield ethyl 1,2,3,4,4a,5,10,10a-octahydro-7-methoxy-1,4a,5-trimethyl-2,5-methanobenzo[g]quinoline-3-carboxylate.
Acylation: This compound is acylated with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran to form the corresponding acyl derivative.
Reductive Ring Opening: The acyl derivative undergoes reductive ring opening with formic acid in refluxing mesitylene to produce 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.
Demethylation and Mesylation: Finally, the compound is demethylated with 48% hydrobromic acid and treated with methanesulfonic acid to yield tonazocine mesylate.
化学反应分析
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions: Reagents such as hydrobromic acid, methanesulfonic acid, and formic acid are commonly used in its reactions.
科学研究应用
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of benzomorphan derivatives.
Biology: The compound is used to investigate the role of delta-opioid receptors in biological systems.
Medicine: Although not marketed, it has been studied for its potential as an analgesic with fewer side effects compared to traditional opioids.
Industry: Its unique pharmacological profile makes it a candidate for developing new pain management therapies
作用机制
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid exerts its effects primarily through interaction with opioid receptors:
Delta-Opioid Receptors: It acts as a partial agonist, enhancing dopaminergic function and potentially offering antiparkinsonian effects.
Mu-Opioid Receptors: It functions as an antagonist, which may reduce the risk of typical opioid side effects such as respiratory depression.
Kappa-Opioid Receptors: It has weak agonist activity, which may contribute to its analgesic properties
相似化合物的比较
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid is compared with other benzomorphan derivatives such as:
Zenazocine: Another benzomorphan with similar opioid receptor activity but different pharmacokinetic properties.
Pentazocine: A well-known benzomorphan used clinically, which has a different balance of agonist and antagonist activities at opioid receptors.
Butorphanol: A mixed agonist-antagonist opioid with a different receptor binding profile
This compound stands out due to its unique combination of partial delta-opioid agonism and mu-opioid antagonism, offering a potentially safer analgesic profile.
属性
分子式 |
C24H39NO5S |
|---|---|
分子量 |
453.6 g/mol |
IUPAC 名称 |
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23+;/m1./s1 |
InChI 键 |
CQSTVPYARYSBNS-FMVQVTEISA-N |
手性 SMILES |
CCCCCC(=O)CC[C@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
规范 SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


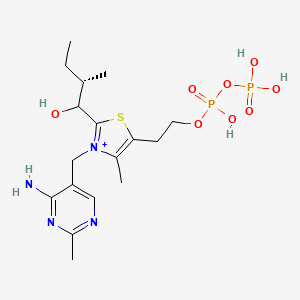
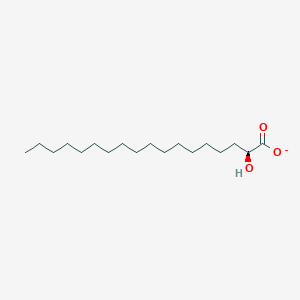

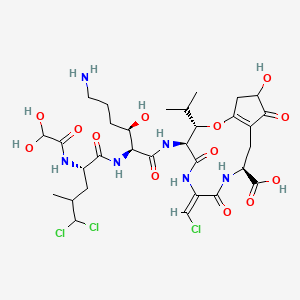
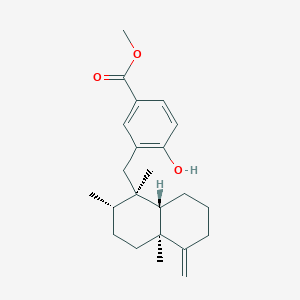
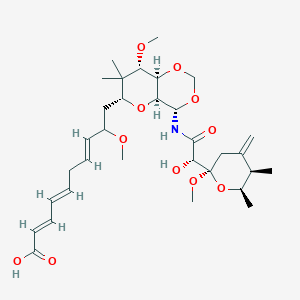
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)
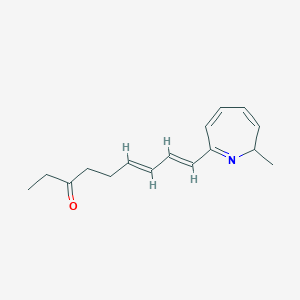
![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)
![Pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1260295.png)
